4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone
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Overview
Description
4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone, also known as FMQ, is a synthetic compound with potential applications in scientific research. FMQ is a derivative of quinoxaline, a heterocyclic compound that has been extensively studied for its various biological activities. FMQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C.
Mechanism of Action
The precise mechanism of action of 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is not fully understood, but it is thought to act by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways. 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been shown to have several biochemical and physiological effects in various cell types and animal models. It has been shown to reduce oxidative stress and inflammation, and to inhibit the growth and proliferation of cancer cells. 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been shown to have neuroprotective effects, and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is its relatively low cost and ease of synthesis. It is also relatively stable and has good solubility in organic solvents, which makes it suitable for use in various experimental settings. One limitation of 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is its limited water solubility, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity.
Future Directions
There are several potential future directions for research on 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone. One area of interest is its potential use in the treatment of cancer, particularly in combination with other anticancer agents. 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone may also have potential for the treatment of other diseases characterized by oxidative stress and inflammation, such as cardiovascular disease and diabetes. Further research is needed to fully understand the biological activity of 4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone and its potential therapeutic applications.
Synthesis Methods
4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone can be synthesized by reacting 4-fluorobenzaldehyde with 3-methylquinoxalin-2-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Scientific Research Applications
4-fluorobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied in various in vitro and in vivo models, and has shown promising results in the treatment of several diseases.
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMPXWQZJHDBY-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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